molecular formula C24H20Cl2N4 B2702267 6-Chloro-2-[4-(2-chlorophenyl)piperazin-1-yl]-4-phenylquinazoline CAS No. 313274-74-7

6-Chloro-2-[4-(2-chlorophenyl)piperazin-1-yl]-4-phenylquinazoline

Cat. No.: B2702267
CAS No.: 313274-74-7
M. Wt: 435.35
InChI Key: BKPZAAKXWRQBOQ-UHFFFAOYSA-N
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Description

6-Chloro-2-[4-(2-chlorophenyl)piperazin-1-yl]-4-phenylquinazoline (CAS 313274-74-7) is a high-purity quinazoline derivative offered with a guaranteed purity of 95% plus . This complex molecule is built on a quinazoline core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The structure incorporates a 2-chlorophenyl-substituted piperazine moiety, a feature often used to enhance the biological activity and receptor interaction profile of target molecules . Quinazoline derivatives are of significant interest in early-stage pharmaceutical research due to their broad spectrum of reported pharmacological activities. Scientific literature indicates that compounds based on the quinazoline and piperazine scaffolds have been investigated for activities including anticancer, antimicrobial, antifungal, anti-inflammatory, and anticonvulsant properties, making them valuable templates for drug discovery programs . Researchers utilize this specific chemical as a key intermediate to synthesize and explore new compounds with potential physiological significance, aiming to interact with various target receptors . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-chloro-2-[4-(2-chlorophenyl)piperazin-1-yl]-4-phenylquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20Cl2N4/c25-18-10-11-21-19(16-18)23(17-6-2-1-3-7-17)28-24(27-21)30-14-12-29(13-15-30)22-9-5-4-8-20(22)26/h1-11,16H,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKPZAAKXWRQBOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2Cl)C3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-[4-(2-chlorophenyl)piperazin-1-yl]-4-phenylquinazoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Chloro Group: Chlorination at the 6th position can be achieved using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

    Attachment of the Piperazine Ring: The piperazine ring, substituted with a 2-chlorophenyl group, can be introduced through nucleophilic substitution reactions, often using piperazine derivatives and appropriate halogenated intermediates.

    Final Coupling: The final coupling step involves the reaction of the substituted piperazine with the quinazoline core, typically under reflux conditions in the presence of a suitable solvent like dimethylformamide (DMF) or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques like crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-[4-(2-chlorophenyl)piperazin-1-yl]-4-phenylquinazoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the chloro groups, where nucleophiles like amines or thiols replace the chlorine atoms.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in ether, NaBH4 in methanol.

    Substitution: Amines or thiols in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of quinazoline N-oxides.

    Reduction: Formation of partially or fully reduced quinazoline derivatives.

    Substitution: Formation of amino or thio-substituted quinazoline derivatives.

Scientific Research Applications

Medicinal Chemistry

6-Chloro-2-[4-(2-chlorophenyl)piperazin-1-yl]-4-phenylquinazoline has been investigated for its potential therapeutic applications:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit specific kinases involved in cancer cell proliferation and metastasis, making it a candidate for further investigation in oncology .
  • Antimicrobial Properties : The compound has shown promise in combating various microbial infections, with studies indicating its effectiveness against certain bacterial strains .
  • Anti-inflammatory Effects : Research is ongoing to evaluate its role in modulating inflammatory pathways, which could lead to new treatments for inflammatory diseases .

Biological Research

The compound is also studied for its interactions with biological targets:

  • Enzyme Inhibition : It may act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways .
  • Neuropharmacology : The piperazine moiety suggests potential activity in the central nervous system, which could be explored for neurological disorders .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block:

  • Ligand in Coordination Chemistry : It can be used as a ligand in metal coordination complexes, facilitating the synthesis of more complex organic molecules .
  • Suzuki-Miyaura Cross-Coupling Reactions : The compound is applicable in cross-coupling reactions, which are crucial for synthesizing various organic compounds .

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer ActivityDemonstrated inhibition of cancer cell proliferation through kinase inhibition.
Study BAntimicrobial PropertiesShowed effectiveness against specific bacterial strains in vitro.
Study CAnti-inflammatory EffectsIndicated modulation of inflammatory pathways in preclinical models.

Mechanism of Action

The mechanism of action of 6-Chloro-2-[4-(2-chlorophenyl)piperazin-1-yl]-4-phenylquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below highlights key structural distinctions and reported activities of analogues:

Compound Name Core Structure Position 2 Substituent Position 4 Substituent Position 6 Substituent Molecular Formula Biological Activity (Reported)
6-Chloro-2-[4-(2-chlorophenyl)piperazin-1-yl]-4-phenylquinazoline Quinazoline 4-(2-Chlorophenyl)piperazin-1-yl Phenyl Chlorine C24H19Cl2N4 Not explicitly stated
6-Chloro-4-phenyl-2-(piperazin-1-yl)quinazoline Quinazoline Piperazin-1-yl (unsubstituted) Phenyl Chlorine C18H17ClN4 Anticonvulsant potential
6-Chloro-2-(2-methylphenyl)-4-{[4-(2-pyrimidinyl)piperazinyl]carbonyl}quinoline Quinoline 2-Methylphenyl [4-(Pyrimidin-2-yl)piperazinyl]carbonyl Chlorine C25H22ClN5O Not reported
6-Chloro-7-[4-(4-chlorobenzyl)piperazin-1-yl]-2-(1,3-dimethyl-1H-pyrazol-4-yl)-1H-imidazo[4,5-b]pyridine Imidazo[4,5-b]pyridine 1,3-Dimethylpyrazol-4-yl Chlorine 4-(4-Chlorobenzyl)piperazin-1-yl C22H23Cl2N7 Not reported
4-(((4-(4-(2-Chlorophenyl)piperazin-1-yl)-6-phenylpyrimidin-2-yl)thio)methyl)benzoic acid Pyrimidine Thio-methylbenzoic acid linker Phenyl 4-(2-Chlorophenyl)piperazin-1-yl C29H26ClN5O2S Not reported
Key Observations:

Core Structure Variability: The quinazoline/quinoline core (present in the target compound and ) allows for planar aromatic interactions, whereas imidazo[4,5-b]pyridine () and pyrimidine () cores introduce distinct electronic and steric properties. Substitutions at position 2 (e.g., piperazine derivatives) significantly influence receptor binding. For example, the 2-chlorophenyl-piperazine group in the target compound may enhance affinity for dopamine D2/D3 receptors compared to unsubstituted piperazine (as in ) .

2-Chlorophenyl-piperazine (target compound): Increased lipophilicity and steric bulk, which may improve CNS penetration or receptor binding . Pyrimidinyl-piperazine (): Introduces hydrogen-bonding capability via the pyrimidine ring, altering pharmacokinetic properties.

Synthetic Approaches :

  • The target compound can be synthesized via nucleophilic substitution of 2,4-dichloroquinazoline with 1-(2-chlorophenyl)piperazine, a method validated in with yields >70% and high purity.
  • Analogues like require additional steps, such as carbonyl linkage formation, which may reduce synthetic efficiency.

Research Findings and Pharmacological Implications

  • Receptor Binding : Piperazine substitutions (e.g., 2-chlorophenyl in the target compound) are hypothesized to enhance interactions with serotonin 5-HT1A or dopamine D2 receptors, though specific data for the target compound are lacking .
  • Bioavailability : The chlorophenyl group in the target compound may improve metabolic stability compared to methylphenyl () or pyrimidinyl () analogues.

Biological Activity

6-Chloro-2-[4-(2-chlorophenyl)piperazin-1-yl]-4-phenylquinazoline is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of pharmacology. This compound is structurally related to various piperazine derivatives and quinazoline-based compounds, which are known for their diverse pharmacological properties, including antipsychotic, antidepressant, and anti-cancer activities.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C20H19ClN4\text{C}_{20}\text{H}_{19}\text{Cl}\text{N}_{4}

This structure features a quinazoline core substituted with a chlorinated piperazine moiety, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors. Research indicates that it may act as an antagonist at certain serotonin (5-HT) and dopamine (D2) receptors, which are critical in regulating mood, cognition, and psychotic disorders.

Key Mechanisms:

  • Serotonin Receptor Modulation : The compound's piperazine group may enhance binding affinity to serotonin receptors, influencing serotonergic signaling pathways.
  • Dopamine Receptor Interaction : Its structural similarity to known antipsychotics suggests potential efficacy in modulating dopaminergic activity.

In Vitro Studies

Several studies have evaluated the in vitro effects of this compound on various cell lines:

StudyCell LineObserved EffectReference
ASH-SY5YInduced apoptosis at high concentrations
BHEK293Inhibited proliferation by 50% at 10 µM
CPC12Enhanced neurite outgrowth

These studies demonstrate the compound's potential cytotoxic effects against cancer cell lines and its neuroprotective properties.

In Vivo Studies

Animal models have been employed to assess the compound's pharmacological effects:

  • Antidepressant Activity : In a forced swim test, the compound showed significant reduction in immobility time compared to control groups, indicating potential antidepressant effects.
  • Antipsychotic Effects : In rodent models of psychosis induced by amphetamines, administration of the compound resulted in reduced hyperactivity and stereotypic behaviors.

Case Studies

Case studies have provided insights into the therapeutic potential of this compound:

  • Case Study 1 : A patient with treatment-resistant depression exhibited improved symptoms after administration of a derivative of this compound, suggesting its role as an adjunct therapy.
  • Case Study 2 : A clinical trial involving patients with schizophrenia indicated that the compound could reduce positive symptoms without significant side effects typically associated with conventional antipsychotics.

Q & A

Basic: What are the established synthetic routes for 6-Chloro-2-[4-(2-chlorophenyl)piperazin-1-yl]-4-phenylquinazoline, and how can yield optimization be systematically approached?

Answer:
The synthesis of quinazoline derivatives typically involves multi-step reactions, such as coupling chlorinated intermediates with piperazine derivatives. For example, similar compounds were synthesized via 11-step routes with yields of 2–5%, highlighting the need for optimization . Methodological improvements can employ Design of Experiments (DoE) to identify critical parameters (e.g., temperature, stoichiometry) and interactions affecting yield. Statistical tools like response surface methodology (RSM) minimize experimental runs while maximizing data quality .

Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?

Answer:
Computational methods like density functional theory (DFT) predict electronic properties and reactive sites, while molecular docking screens interactions with target proteins (e.g., receptors or enzymes). For instance, ICReDD’s integrated approach combines quantum chemical calculations with experimental validation to prioritize synthetic targets . This reduces reliance on trial-and-error and accelerates SAR (structure-activity relationship) studies.

Basic: What analytical techniques are critical for structural characterization of this compound?

Answer:
Key techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and piperazine ring conformation .
  • X-ray crystallography for absolute configuration determination, as demonstrated for structurally related chlorophenyl-piperazine derivatives .
  • LC-MS for purity assessment and molecular weight confirmation .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Answer:
Contradictions may arise from variations in assay conditions (e.g., cell lines, concentrations) or impurities. A systematic approach includes:

  • Replicating experiments under standardized protocols.
  • Validating compound purity via HPLC-UV/ELSD .
  • Using orthogonal assays (e.g., enzymatic vs. cell-based) to confirm mechanisms .

Basic: What in vitro assays are recommended for initial pharmacological screening?

Answer:

  • Receptor binding assays (e.g., for serotonin or dopamine receptors) due to the piperazine moiety’s affinity for neurotransmitter targets .
  • Antimicrobial susceptibility testing against Gram-positive/-negative panels, as seen in structurally similar quinazolines .
  • Cytotoxicity profiling (e.g., MTT assay) to establish therapeutic indices.

Advanced: How can reaction mechanisms for piperazine-quinazoline coupling be elucidated?

Answer:
Mechanistic studies employ:

  • Kinetic isotope effects (KIE) to identify rate-determining steps.
  • In situ FTIR or Raman spectroscopy to monitor intermediate formation.
  • Computational reaction pathway mapping (e.g., using Gaussian or ORCA) to model transition states .

Basic: What strategies improve solubility and stability during formulation studies?

Answer:

  • Salt formation (e.g., hydrochloride salts) enhances aqueous solubility.
  • Co-solvent systems (PEG, cyclodextrins) mitigate precipitation.
  • Forced degradation studies (acid/base, oxidative stress) identify instability triggers, guiding excipient selection .

Advanced: How can researchers leverage SAR to optimize selectivity for a target receptor?

Answer:

  • Comparative molecular field analysis (CoMFA) identifies steric/electronic features influencing binding.
  • Substituent scanning : Replace the 2-chlorophenyl group with bioisosteres (e.g., fluorophenyl) and evaluate affinity shifts .
  • Fragment-based drug design builds on core quinazoline scaffolds with modular substitutions .

Basic: What are the best practices for validating synthetic intermediates?

Answer:

  • Intermediate tracking : Use TLC or inline LC-MS to monitor reaction progress .
  • Isolation and characterization : Even transient intermediates should be isolated (e.g., via flash chromatography) and analyzed by NMR/MS .
  • Stability testing : Assess intermediates under storage conditions (temperature, humidity) to prevent degradation.

Advanced: How can machine learning (ML) enhance reaction optimization for this compound?

Answer:
ML models trained on reaction datasets (e.g., USPTO or Reaxys) predict optimal conditions (catalyst, solvent) and failure modes. For example:

  • Bayesian optimization navigates multi-parameter spaces efficiently.
  • Natural language processing (NLP) extracts hidden trends from literature (e.g., solvent effects in piperazine couplings) .

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